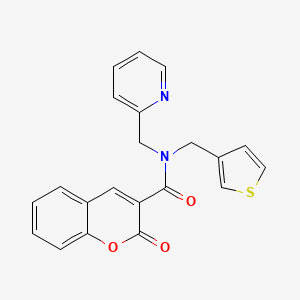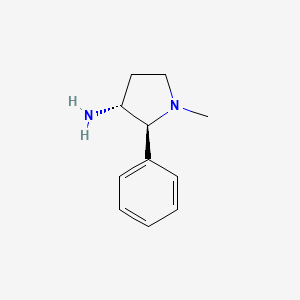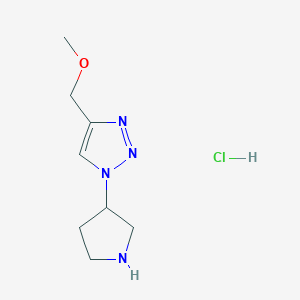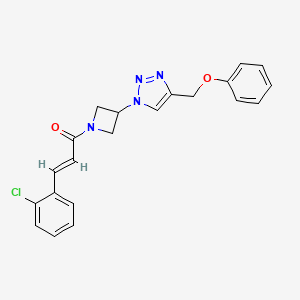
2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been found to inhibit the activity of certain enzymes and transcription factors that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in animal models. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is its broad spectrum of activity. It has been found to exert its effects on various signaling pathways, making it a potentially useful tool for studying complex biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, there is a need for more studies to optimize the synthesis method and improve the purity and yield of the final product.
Métodos De Síntesis
The synthesis of 2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide involves the reaction between pyridine-2-carboxaldehyde, 3-mercaptoacetophenone, and 3-amino-2-hydroxychromene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of the desired product. The purity and yield of the final product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory and antioxidant agent, as it has been found to reduce inflammation and oxidative stress in animal models.
Propiedades
IUPAC Name |
2-oxo-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20(18-11-16-5-1-2-7-19(16)26-21(18)25)23(12-15-8-10-27-14-15)13-17-6-3-4-9-22-17/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBHOAZJPYWMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B2937106.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2937107.png)
![5-fluoro-2-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2937108.png)

![Methyl 2-[(3S,4S)-4-methylpyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2937110.png)

![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)

![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)